![molecular formula C8H4BrF3O3 B12864875 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid](/img/structure/B12864875.png)
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5-(trifluoromethyl)benzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 3-Bromo-4-oxo-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₄BrF₃O₃
- Molecular Weight : 285.01 g/mol
The compound features a bromine atom, a hydroxy group, and a trifluoromethyl group attached to a benzoic acid framework. These functional groups contribute to its unique chemical properties, enhancing its biological activity and potential applications.
Medicinal Chemistry
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid has been studied for its biological activity, particularly as a candidate for enzyme inhibition in pharmaceutical applications. The trifluoromethyl group increases lipophilicity, which may enhance cellular uptake and interaction with intracellular targets.
Mechanism of Action :
- The compound may act as an inhibitor by binding to enzyme active sites, blocking substrate access. This mechanism is crucial in the development of drugs targeting specific diseases.
Agrochemicals
The compound's structural characteristics make it suitable for development as an agrochemical agent. Its ability to interact with biological systems suggests potential use in pest control or as a herbicide.
Case Study 1: Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can effectively inhibit enzymes associated with various cancers. A high-throughput screening identified several hits that demonstrated significant inhibition rates against MYC oncogenes, suggesting that this compound could be further explored for therapeutic uses against cancer .
Case Study 2: Antifungal Activity
In vitro studies have shown that derivatives of salicylic acid, including those related to this compound, exhibit antifungal properties. These findings highlight the potential for developing new antifungal agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-5-(trifluoromethyl)benzoic acid:
3-Bromo-5-(trifluoromethyl)benzoic acid: Lacks the hydroxyl group, altering its oxidation and reduction reactions.
Uniqueness
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems, making it valuable for specialized applications in research and industry.
Biological Activity
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid (C₈H₄BrF₃O₃) is an organic compound notable for its diverse biological activities, which stem from its unique structural features, including a bromine atom, a hydroxy group, and a trifluoromethyl group. This article explores the compound's biological activity, potential applications in medicinal chemistry, and relevant research findings.
Structural Characteristics
The molecular structure of this compound contributes significantly to its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with intracellular targets. The presence of the hydroxy group is crucial for biological activity, as it can participate in hydrogen bonding and influence the compound's pharmacological profile.
Feature | Description |
---|---|
Molecular Formula | C₈H₄BrF₃O₃ |
Molecular Weight | 285.01 g/mol |
Functional Groups | Bromine, Hydroxy (-OH), Trifluoromethyl (-CF₃) |
Biological Activity
Research indicates that this compound exhibits significant biological activity relevant to pharmaceutical applications. Its mechanism of action may involve inhibition of specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly important in drug design and development.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, compounds containing trifluoromethyl groups have shown enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. Studies suggest that the inclusion of the trifluoromethyl group can increase the potency of inhibitors by enhancing their binding affinity to target enzymes .
Case Studies and Research Findings
- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. Similar compounds with hydroxyl groups have demonstrated effectiveness against various strains of bacteria, suggesting that this compound could also exhibit such activity .
- Pharmacological Profiling : In a comparative study involving structurally similar compounds, this compound was evaluated for its pharmacological properties. The results indicated that its structural features contributed to a distinct reactivity profile compared to other benzoic acid derivatives.
- Potential Applications : Given its structural characteristics and biological activity, this compound may find applications in developing new pharmaceuticals targeting specific diseases or conditions. Its ability to penetrate cell membranes effectively could make it suitable for drug delivery systems .
Properties
Molecular Formula |
C8H4BrF3O3 |
---|---|
Molecular Weight |
285.01 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15) |
InChI Key |
UXQXTXJCABYXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O |
Origin of Product |
United States |
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